Product packaging for 2,6-Difluoro-4-iodobenzotrifluoride(Cat. No.:CAS No. 910787-71-2)

2,6-Difluoro-4-iodobenzotrifluoride

Cat. No.: B2387497
CAS No.: 910787-71-2
M. Wt: 307.989
InChI Key: PFVGWSZEDWYASA-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Aromatic Compounds in Contemporary Organic Synthesis Research

Fluorinated aromatic compounds are a cornerstone of modern organic synthesis, with their applications spanning pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine, the most electronegative element, imparts distinct properties that are highly sought after. In medicinal chemistry, for instance, the presence of fluorine can enhance the metabolic stability of a drug, prolonging its therapeutic effect. It can also increase the binding affinity of a molecule to its biological target.

The trifluoromethyl group (-CF3), a prominent feature of benzotrifluorides, is particularly noteworthy. Its strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring, often facilitating nucleophilic aromatic substitution reactions. This reactivity is a powerful tool for chemists, enabling the construction of complex molecular architectures. The combination of fluorine atoms and a trifluoromethyl group on a benzene (B151609) ring, as seen in 2,6-Difluoro-4-iodobenzotrifluoride, creates a unique electronic environment that is of great interest for the development of novel synthetic methodologies and the discovery of new functional molecules.

Overview of the Academic Research Landscape for this compound

While the broader class of fluorinated aromatic compounds has been extensively studied, the specific molecule this compound (CAS No. 910787-71-2) appears to be a more specialized research chemical. fluorochem.co.ukbldpharm.com A comprehensive review of publicly available academic literature does not reveal extensive, in-depth studies focused solely on this compound. Its primary availability appears to be through commercial chemical suppliers, suggesting its use as a building block in more complex syntheses rather than a final product that is the subject of extensive independent research.

The research landscape for this compound is therefore best understood by examining the chemistry of its constituent parts and closely related analogues. The presence of two fluorine atoms ortho to the trifluoromethyl group, combined with an iodine atom at the para position, presents a versatile scaffold for a variety of chemical transformations. The iodine atom, in particular, is a valuable functional group for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The academic interest in such a molecule would likely lie in its utility as a precursor for creating more complex, highly fluorinated structures. These structures are of interest in the development of new liquid crystals, polymers with enhanced thermal and chemical stability, and as key intermediates in the synthesis of biologically active compounds. The unique substitution pattern of this compound offers specific stereochemical and electronic properties that could be exploited in the design of novel molecules with tailored functions.

Physicochemical Properties of this compound

Below is a table summarizing the known physicochemical properties of this compound.

PropertyValueReference
CAS Number 910787-71-2 fluorochem.co.ukbldpharm.com
Molecular Formula C₇H₂F₅I fluorochem.co.uk
Molecular Weight 307.99 g/mol fluorochem.co.uk
Physical State Liquid fluorochem.co.uk

This data is based on information provided by chemical suppliers and may not have been independently verified by peer-reviewed research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2F5I B2387497 2,6-Difluoro-4-iodobenzotrifluoride CAS No. 910787-71-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-difluoro-5-iodo-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5I/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVGWSZEDWYASA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910787-71-2
Record name 2,6-Difluoro-4-iodobenzotrifluoride
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Advanced Synthetic Methodologies for 2,6 Difluoro 4 Iodobenzotrifluoride and Analogous Structures

Strategic Approaches for the Preparation of 2,6-Difluoro-4-iodobenzotrifluoride

The construction of the this compound scaffold requires precise control over the introduction of multiple substituents onto the benzene (B151609) ring. Methodologies can be broadly categorized into precursor-based sequences, where a core structure is sequentially modified, and direct functionalization approaches, where C-H bonds on a simpler substrate are converted to the desired functional groups.

Precursor-based strategies are a cornerstone of complex aromatic synthesis. These multi-step sequences often begin with a commercially available or readily synthesized starting material that already contains one or more of the desired functionalities.

One common approach involves starting with a molecule like p-Chlorobenzotrifluoride. This precursor can undergo a series of reactions, including nitration, reduction, halogenation, and ammoniation, to introduce the required substituents. For instance, a related synthesis of 2,6-dichloro-4-trifluoromethyl-aniline uses p-Chlorobenzotrifluoride as the starting material, which is subjected to halogenation and ammoniation reactions. google.com A similar pathway could be envisioned for the iodo-analogue, followed by a Sandmeyer reaction to introduce the iodine atom.

Another viable precursor is 2,6-difluoroaniline (B139000), which can be prepared from 1,3,5-trichlorobenzene (B151690). researchgate.net The synthesis involves a halogen exchange reaction to form 1-chloro-3,5-difluorobenzene, followed by dichlorination and nitration in a single step. The resulting mixture of trichlorodifluoronitrobenzenes is then reduced to yield a mixture of 2,6-difluoroaniline and 2,4-difluoroaniline. researchgate.net The isolated 2,6-difluoroaniline can then serve as a key intermediate, which can be converted to the target compound through diazotization, followed by iodination (Sandmeyer reaction) and a subsequent trifluoromethylation step.

Similarly, 2,6-difluorobenzonitrile (B137791) can be hydrolyzed to 2,6-difluorobenzamide, a key intermediate for various benzoylurea (B1208200) insecticides. google.com This highlights the utility of dinitrile precursors in accessing functionalized difluoro-benzene derivatives.

Table 1: Exemplary Precursor-Based Synthesis Steps

Starting Material Key Intermediate(s) Target Reaction Type
p-Chlorobenzotrifluoride 3,4,5-Trichlorobenzotrifluoride Halogenation, Ammoniation, Diazotization
1,3,5-Trichlorobenzene 2,6-Difluoroaniline Halogen Exchange, Nitration, Reduction

This table illustrates potential, generalized pathways inspired by the synthesis of analogous structures.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for synthesizing complex aromatic molecules, bypassing the need for pre-functionalized substrates. These methods involve the selective activation and conversion of C-H bonds.

Palladium-catalyzed reactions are prominent in this field. For example, N-directed ortho-C-H activation allows for the introduction of various halogens (I, Br, Cl) under mild conditions. nih.gov This type of directed halogenation could be applied to a suitable benzotrifluoride (B45747) precursor to install the iodine atom at the C4 position and fluorine atoms at the C2 and C6 positions, provided a suitable directing group is employed. Another palladium-catalyzed method involves the C-H functionalization of indole (B1671886) heterocycles with fluorinated diazoalkanes, leading to gem-difluoro olefins through a β-fluoride elimination step. nih.gov This showcases an innovative approach to incorporating fluorine atoms.

Sequential trifluoromethylation and halogenation reactions also provide a direct route to highly functionalized molecules. The diastereoselective trifluoromethylation of isoxazole (B147169) triflones using the Ruppert-Prakash reagent, followed by efficient halogenation, demonstrates a one-pot procedure for creating complex structures. nih.gov Adapting such a sequential protocol to a difluorinated aromatic substrate could provide a direct entry to the target compound.

Synthesis of Highly Fluorinated Aryl Iodides and Benzotrifluoride Intermediates

The synthesis of the target molecule relies heavily on robust methods for preparing key building blocks, namely highly fluorinated aryl iodides and benzotrifluorides.

Hypervalent iodine reagents are versatile tools in organic synthesis, particularly for fluorination reactions. The oxidative fluorination of iodoarenes produces difluoro(aryl)-λ³-iodanes (aryl-IF₂) and tetrafluoro(aryl)-λ⁵-iodanes (aryl-IF₄), which can act as fluorinating agents.

A mild and effective method utilizes trichloroisocyanuric acid (TCICA) and potassium fluoride (B91410) (KF). nih.gov This approach allows for selective access to either the I(III) or I(V) derivatives, controlled by the substitution pattern of the starting iodoarene. Specifically, ortho-substituents on the iodoarene tend to inhibit further oxidation of the I(III) compound to the I(V) state. nih.govnih.gov

Another convenient procedure for accessing hypervalent iodine(V) fluorides involves the reaction of iodine(III) precursors with the commercially available electrophilic fluorinating agent, Selectfluor. beilstein-journals.orgbeilstein-journals.org This method avoids large excesses of reagents and allows for the isolation of pure iodine(V) fluorides after a simple work-up. beilstein-journals.org Historically, harsher reagents like trifluoromethyl hypofluorite (B1221730) or bromine trifluoride were required for these transformations. beilstein-journals.orgbeilstein-journals.org

An alternative three-step synthesis for aryl iodo difluorides involves perborate (B1237305) oxidation of an aryl iodide, followed by basic hydrolysis and subsequent treatment with hydrofluoric acid. cardiff.ac.uk

Table 2: Reagents for Oxidative Fluorination of Iodoarenes

Reagent System Iodine Oxidation State Key Features
Trichloroisocyanuric acid (TCICA) / Potassium Fluoride (KF) I(III) or I(V) Mild conditions; selectivity controlled by substrate substitution. nih.gov
Selectfluor I(V) Convenient, uses commercially available reagent; good isolated yields. beilstein-journals.orgresearchgate.net

Halogen exchange (Halex) reactions are a fundamental method for introducing fluorine into aromatic rings, typically involving the displacement of chloride or bromide ions with fluoride. The choice of fluoride source and reaction conditions is crucial for achieving high regioselectivity and yield.

The reaction of 1,3,5-trichlorobenzene with potassium fluoride (KF) is a classic example, used to prepare 1-chloro-3,5-difluorobenzene, a precursor for 2,6-difluoroaniline. researchgate.net Such nucleophilic aromatic substitution reactions are often performed at high temperatures in polar aprotic solvents.

For aliphatic systems, HF-base media like Olah's reagent (HF-pyridine) or triethylamine-HF can achieve selective chlorine-fluorine exchange under mild conditions. researchgate.net While these are primarily for aliphatic compounds, the principles of using HF complexes as a fluoride source are relevant. The low volatility of these reagents compared to anhydrous HF makes them more convenient for laboratory use. researchgate.net

Arylboronic acids and their derivatives are indispensable intermediates in modern organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions. wiley-vch.dewiley-vch.de These reactions would allow for the coupling of a suitably functionalized boronic acid with an appropriate aryl halide to construct complex biaryl structures or introduce specific functionalities.

A one-pot, two-step sequence for synthesizing arylboronic acids involves the iridium-catalyzed borylation of arenes to form pinacol (B44631) boronates, followed by oxidative cleavage with sodium periodate (B1199274) (NaIO₄). berkeley.eduorganic-chemistry.org Alternatively, treating the intermediate boronate ester with potassium hydrogen fluoride (KHF₂) yields the corresponding aryltrifluoroborate salt. berkeley.eduorganic-chemistry.org

A traditional and robust method for preparing arylboronic acids is through the Grignard reaction. google.com An aryl halide is reacted with magnesium to form an arylmagnesium halide (Grignard reagent), which is then quenched with a trialkyl borate, such as trimethyl borate, followed by acidic workup to yield the arylboronic acid. google.com

Table 3: Common Methods for Arylboronic Acid Synthesis

Method Key Reagents Intermediate
Grignard Reaction Mg, Trialkyl borate, H₃O⁺ Arylmagnesium halide
Ir-catalyzed Borylation [Ir(cod)OMe]₂, B₂pin₂, NaIO₄ Arylboronic ester

This table summarizes general approaches for the synthesis of arylboronic acid derivatives.

Innovations in Trifluoromethyl Group Transformations for Benzotrifluorides

The trifluoromethyl (-CF3) group is a crucial substituent in medicinal chemistry, agrochemistry, and materials science due to its unique electronic properties, metabolic stability, and lipophilicity. However, the exceptional strength of the carbon-fluorine (C-F) bond makes the selective transformation of the trifluoromethyl group a significant synthetic challenge. nih.govsemanticscholar.org Recent advancements have focused on overcoming this hurdle, leading to innovative methodologies for the controlled functionalization of benzotrifluorides. These strategies often involve the selective activation of a single C-F bond, enabling the synthesis of diverse and complex fluorinated molecules that were previously difficult to access. bohrium.comresearchgate.net

Selective Carbon-Fluorine Bond Activation and Functionalization

The activation and functionalization of the inert C-F bond in trifluoromethylarenes is a pivotal area of research. rsc.org The high bond dissociation energy of the C-F bond presents a considerable thermodynamic barrier to its cleavage. researchgate.net Overcoming this requires sophisticated strategies that can selectively target one of the three C-F bonds in a trifluoromethyl group.

Recent breakthroughs have demonstrated that selective single C-F bond functionalization can be achieved under relatively mild conditions. One notable approach involves the use of photoredox catalysis, which can enable an endergonic electron transfer to activate the trifluoromethyl arene. nih.gov This process generates a radical anion, facilitating the cleavage of a C-F bond and allowing for subsequent reactions with various nucleophiles or radical partners. nih.gov This method has been successfully applied to a range of unactivated trifluoromethylaromatics, including those with sensitive functional groups. nih.gov

Another innovative strategy involves the direct transformation of the Ar-CF3 group into an Ar-CF2R moiety. researchgate.net This is of great interest in medicinal chemistry for creating bioisosteres of common functional groups like ethers and ketones. nih.govresearchgate.net For instance, methods have been developed for the hydrodefluorination of trifluoromethyl groups, converting them into difluoromethyl groups (-CF2H), which are valued as lipophilic hydrogen bond donors. researchgate.netnih.gov

Furthermore, specific reagents have been developed to achieve targeted functionalizations. A Friedel-Crafts-type reaction of benzyl (B1604629) fluorides, for example, has been developed that activates the C-F bond through hydrogen bonding, avoiding the need for harsh Lewis acids. nih.gov While not directly applied to benzotrifluorides, this principle of C-F activation through non-traditional means highlights the creative approaches being explored in the field. The direct conversion of trifluoromethylarenes to methyl-dithioesters has also been achieved using a multifunctional reagent, showcasing the potential for rapid and operationally simple defluorinative functionalizations. researchgate.net These methods collectively represent a significant step forward in the ability to selectively manipulate the robust trifluoromethyl group, opening new avenues for the synthesis of novel fluorinated compounds.

Utility of Silyl-Assisted Methodologies for Ortho-Functionalization

A particularly effective strategy for the selective transformation of the trifluoromethyl group involves the use of an ortho-silyl directing group. bohrium.com This methodology has proven to be a powerful tool for activating a single C-F bond in benzotrifluorides under mild conditions, enabling a variety of subsequent functionalizations. nih.govsemanticscholar.org The key to this approach is the installation of a hydrosilyl group, such as a diphenylsilyl or dimethylsilyl group, at the position ortho to the trifluoromethyl group. semanticscholar.org

The activation of this ortho-hydrosilyl group, typically with a trityl cation (Tr+), initiates the process. bohrium.com The trityl cation abstracts a hydride from the hydrosilane, generating a reactive silyl (B83357) cation intermediate. nih.govsemanticscholar.org This silyl cation then interacts with one of the fluorine atoms of the adjacent trifluoromethyl group, facilitating the cleavage of a C-F bond and forming a stable fluorosilyl group. This sequence generates a difluorobenzyl cation, which can then be trapped by a range of nucleophiles. researchgate.net

This silyl-assisted strategy has been successfully employed for a variety of transformations, including:

Allylation: In the presence of allylsilanes, the intermediate difluorobenzyl cation is allylated, providing access to ortho-silylated α,α-difluoroallylarenes. semanticscholar.orgbohrium.com

Thiolation and Azidation: Using trityl sulfides or trityl azide (B81097) in conjunction with a catalyst like ytterbium triflate (Yb(OTf)3), selective single C-F thiolation and azidation can be achieved. nih.govbohrium.comresearchgate.net

Chlorination: Treatment with trityl chloride allows for the efficient synthesis of α,α-difluorobenzyl chlorides. nih.govbohrium.com

A significant advantage of this methodology is its mild nature and high selectivity, often avoiding further C-F bond cleavage. researchgate.net Moreover, the resulting fluorosilyl group is not merely a byproduct but a versatile handle for further synthetic modifications. It can participate in transformations such as protonation, halogenation, and Hiyama cross-coupling reactions. nih.govsemanticscholar.org Additionally, the fluorosilyl group can be reduced back to a hydrosilyl group using reagents like lithium aluminum hydride (LiAlH4), enabling subsequent C-F transformations on the now difluoromethyl-substituted arene. nih.govsemanticscholar.org This iterative approach allows for the synthesis of a broad spectrum of organofluorine compounds from simple benzotrifluoride precursors. nih.govsemanticscholar.org

The table below summarizes the scope of the silyl-assisted C-F bond functionalization of benzotrifluorides.

Transformation Reagents Catalyst/Promoter Product Type Reference
AllylationAllyltrimethylsilaneTrityl Tetrafluoroborateα,α-Difluoroallylarene semanticscholar.orgbohrium.com
ThiolationTrityl SulfidesYb(OTf)3α,α-Difluorobenzyl Sulfide nih.govbohrium.comresearchgate.net
AzidationTrityl AzideYb(OTf)3α,α-Difluorobenzyl Azide nih.govsemanticscholar.orgbohrium.com
ChlorinationTrityl ChlorideNoneα,α-Difluorobenzyl Chloride nih.govbohrium.com

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,6 Difluoro 4 Iodobenzotrifluoride

Mechanistic Investigations of Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis provides a powerful platform for the formation of carbon-carbon and carbon-heteroatom bonds, and 2,6-difluoro-4-iodobenzotrifluoride serves as a valuable building block in this context. The following subsections explore its reactivity in palladium- and copper-catalyzed systems.

Palladium catalysts are widely employed for their efficiency and functional group tolerance in cross-coupling reactions. The electron-deficient nature of the aromatic ring in this compound, coupled with the reactive carbon-iodine bond, makes it a suitable substrate for various palladium-catalyzed transformations.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl structures. nih.govsemanticscholar.org This reaction typically involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium complex. nih.gov The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the relatively low toxicity of its boron byproducts. nih.gov

In the context of this compound, its electron-deficient character generally enhances the rate of oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. However, the steric hindrance from the two ortho-fluorine atoms can influence the subsequent transmetalation and reductive elimination steps. The scope of the Suzuki-Miyaura reaction with this substrate is broad, allowing for the introduction of various aryl and heteroaryl moieties.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Organoboron Reagents

EntryAryl HalideOrganoboron ReagentCatalyst SystemProduct Yield (%)
14-ChlorobenzonitrileBenzothiophen-2-yltrifluoroborate3 mol % Pd(OAc)₂, 6 mol % RuPhos82
24-ChlorobenzonitrileBenzofuran-2-yltrifluoroborate3 mol % Pd(OAc)₂, 6 mol % RuPhos92
3Aryl HalidesPotassium Alkynyltrifluoroborates9 mol % PdCl₂(dppf)·CH₂Cl₂Moderate to Excellent

Data adapted from multiple sources. nih.govnih.gov

The kinetics of these reactions are influenced by factors such as the choice of palladium catalyst, ligand, base, and solvent. For sterically hindered substrates like this compound, the use of bulky, electron-rich phosphine (B1218219) ligands can be crucial for achieving high catalytic activity. nih.gov

The Mizoroki-Heck reaction facilitates the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. nih.gov This reaction is a powerful tool for the synthesis of substituted olefins. nih.govmdpi.com The mechanism typically proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond, β-hydride elimination to form the product, and reductive elimination to regenerate the active catalyst. nih.gov

When this compound is used as the aryl halide, its electron-deficient nature is expected to facilitate the initial oxidative addition step. Research has shown that electron-deficient fluoroarenes can undergo olefination with alkenes. mdpi.com The reaction pathways can be influenced by the electronic properties of the alkene coupling partner. For instance, reactions with electron-rich olefins often proceed with high stereoselectivity. mdpi.com In contrast, the use of electron-poor styrenes has been reported to be less successful under certain conditions, suggesting that the electronic nature of the substrate plays a critical role. nih.gov

Table 2: Mizoroki-Heck Reactions of Aryl Halides with Alkenes

EntryAryl HalideAlkeneCatalyst SystemKey Observation
14-(Perfluorooctyl)benzenediazonium trifluoroacetateElectron-rich and -poor olefinsPd(OAc)₂General catalyst for perfluoroalkylated aromatic compounds
2PolyfluoroarenesAlkenesPd(OAc)₂ with thioether promoterHigh yields for previously "inert" substrates
3Unactivated Alkyl ChloridesVarious OlefinsPd-based systemHigh functional group tolerance and mild conditions

Data compiled from various studies. mdpi.comnih.gov

The Sonogashira coupling reaction is a widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The generally accepted mechanism involves a palladium catalytic cycle and a copper catalytic cycle. The palladium cycle includes oxidative addition, while the copper cycle facilitates the formation of a copper acetylide intermediate.

For this compound, the electron-withdrawing groups are expected to enhance its reactivity in the oxidative addition step. The coupling with phenylacetylenes would lead to the formation of fluorinated diarylacetylene derivatives. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly impact the efficiency and selectivity of the Sonogashira coupling. While traditional Sonogashira reactions often require anhydrous and anaerobic conditions, newer protocols have been developed that are more tolerant of air and moisture. organic-chemistry.org

Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideAlkyneCatalyst SystemKey Feature
1Aryl IodidesPhenylacetyleneFe(III) acetylacetonate (B107027) and CuIMicrowave irradiation accelerates the reaction
2o-IodophenolPhenylacetyleneIron(III) with 1,10-phenanthrolineDomino Sonogashira coupling and intramolecular arylation
3Aryl HalidesPhenylacetylenePd/Co bimetallic nanoparticles on 3D grapheneAqueous medium under aerobic conditions

Data from studies on various aryl halides. nih.gov

Palladium-catalyzed direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The direct arylation of fluoroarenes, such as those structurally related to this compound, with iodoarenes presents a powerful method for synthesizing complex biaryl structures.

Recent studies have reported the successful direct C-H arylation of electron-deficient polyfluoroarenes with sterically hindered di-ortho-substituted aryl chlorides. nih.gov These reactions can achieve excellent product yields under mild conditions with low catalyst loading. nih.gov The key to this success often lies in the use of specialized ligands, such as Buchwald-type biaryl phosphines. nih.gov

Kinetic and Density Functional Theory (DFT) studies are instrumental in elucidating the mechanisms of these reactions. DFT studies have shown that for related reactions, the reductive elimination step can have a low energy barrier, contributing to a broad substrate scope. nih.gov These computational approaches help in understanding the role of ligands and the electronic and steric effects of the substrates on the reaction pathway.

Copper-mediated reactions offer a valuable alternative and complement to palladium-catalyzed processes. Copper catalysis is often more cost-effective and can exhibit different reactivity and selectivity profiles.

In the context of this compound, copper-mediated reactions could be employed for the formation of both carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon bonds. For instance, the Ullmann condensation, a classic copper-catalyzed reaction, can be used to form diaryl ethers, thioethers, and amines. The high electrophilicity of the carbon bearing the iodine atom in this compound makes it a suitable candidate for such nucleophilic aromatic substitution-type reactions.

Furthermore, copper can also mediate Sonogashira-type couplings, sometimes even in the absence of palladium, particularly for activated aryl iodides. researchgate.net The development of efficient copper-catalyzed systems for the functionalization of highly fluorinated aromatics like this compound is an active area of research.

Palladium-Catalyzed Coupling Reactions of this compound Precursors

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings bearing potent electron-withdrawing groups are rendered electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This class of reaction is fundamental to the functionalization of polyfluoroarenes. mdpi.com In the case of this compound, the reaction proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the elimination of a halide leaving group. wikipedia.orgmasterorganicchemistry.com

The chemo- and regioselectivity of SNAr reactions on this compound are complex, with three potential leaving groups: the iodine atom at C-4 and the fluorine atoms at C-2 and C-6. The outcome of a nucleophilic attack is determined by a combination of electronic activation, leaving group ability, and steric hindrance.

Regioselectivity: In nucleophilic aromatic substitutions of polyfluorinated compounds containing a unique substituent, substitution preferentially occurs at the para position relative to the activating group. mdpi.comresearchgate.netresearchgate.net This is attributed to superior stabilization of the negative charge in the Meisenheimer intermediate. For this compound, this principle strongly favors nucleophilic attack at C-4, leading to the displacement of the iodine atom.

Steric Hindrance: The fluorine atoms at C-2 and C-6 are flanked by the bulky CF₃ group. This steric congestion hinders the approach of a nucleophile to the ortho positions, further favoring attack at the less encumbered C-4 position. mdpi.com

While fluorine is typically a poorer leaving group than iodine in aliphatic substitution (due to C-F bond strength), in SNAr the rate-determining step is often the initial nucleophilic attack. The high electronegativity of fluorine can better stabilize the forming negative charge in the transition state leading to the Meisenheimer intermediate. However, the combined influence of superior electronic activation at the para position and significant steric hindrance at the ortho positions makes the displacement of iodine the most probable outcome.

PositionLeaving GroupElectronic Activation (relative to CF₃)Steric HindrancePredicted Reactivity
C-4Iodine (I)Para (Strongly Activated)LowMost Favorable
C-2 / C-6Fluorine (F)Ortho (Activated)HighLess Favorable

Oxidative Functionalization and Rearrangement Processes

The presence of an iodine atom allows for oxidative functionalization, a reaction pathway distinct from SNAr. This involves increasing the oxidation state of iodine to generate highly reactive hypervalent iodine species.

Iodoarenes, particularly those bearing electron-withdrawing groups, can be readily oxidized to stable hypervalent iodine(III) compounds. organic-chemistry.orgresearchgate.net For this compound, this transformation can be achieved using common oxidants like meta-chloroperoxybenzoic acid (m-CPBA) in acetic acid or Oxone in trifluoroacetic acid. organic-chemistry.org This process would yield a [bis(acetoxy)iodo] or [bis(trifluoroacetoxy)iodo] derivative, respectively.

These hypervalent iodine(III) compounds are versatile synthetic intermediates. nih.gov They can serve as precursors for a variety of group-transfer reagents. While the direct use of a reagent derived from this compound for oxidative trifluoromethylation is a conceptual extension, the initial oxidation to a stable ArI(X)₂ species is a well-established process for electron-poor iodoarenes. organic-chemistry.orgdiva-portal.org This ArI(III) species could then undergo ligand exchange to generate reagents for further functionalization.

Under high-energy conditions, such as those found in gas-phase pyrolysis or electron ionization mass spectrometry, aromatic trifluoromethyl compounds can undergo complex fragmentation and rearrangement. rsc.orgrsc.org For this compound, the fragmentation cascade would likely be initiated by the cleavage of the weakest bond in the molecule, the C-I bond.

Following initial iodine loss, the resulting aryl radical cation could undergo further fragmentation. Studies on related fluorinated aromatic compounds have shown that the trifluoromethyl group can fragment through pathways that include the loss of a fluorine atom or the expulsion of difluorocarbene (:CF₂). fluorine1.ruresearchgate.net The expulsion of :CF₂ is a known fragmentation pathway for some trifluoromethyl-containing heterocycles and represents a potential rearrangement process for this molecule under sufficiently energetic conditions.

Impact of Electronic and Steric Effects of Substituents on Chemical Reactivity

The chemical reactivity of this compound is a direct consequence of the cumulative electronic and steric effects of its substituents.

Electronic Effects: The molecule is exceptionally electron-deficient. The CF₃ group exerts a powerful -I (inductive) and -M (mesomeric/resonance) effect, while the two fluorine atoms contribute a strong -I effect. This collective electron withdrawal significantly activates the ring for nucleophilic attack, particularly at the ortho and para positions. masterorganicchemistry.comyoutube.com The iodine atom has the weakest inductive effect among the halogens on the ring. The strong electron-withdrawing character imparted by the fluorine and trifluoromethyl groups is the primary driver for the molecule's susceptibility to SNAr reactions.

Steric Effects: Steric hindrance plays a crucial, secondary role in directing reactivity. youtube.com The CF₃ group, while not exceptionally large, combined with the adjacent fluorine atoms, effectively shields the C-2 and C-6 positions. This steric crowding disfavors the approach of nucleophiles to the ortho fluorines, making the electronically activated but sterically accessible C-4 iodine the preferred site for substitution.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2,6 Difluoro 4 Iodobenzotrifluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 2,6-Difluoro-4-iodobenzotrifluoride. The presence of multiple fluorine atoms and protons in distinct chemical environments provides a wealth of information through various NMR techniques.

Detailed ¹⁹F NMR Chemical Shift Analysis and Spin-Spin Coupling Constants

Given the presence of two different fluorine environments (the two aromatic fluorine atoms and the three fluorine atoms of the trifluoromethyl group), ¹⁹F NMR spectroscopy is a particularly powerful tool for the characterization of this compound.

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine nucleus. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum. The trifluoromethyl (CF₃) group, being an electron-withdrawing group, will deshield the fluorine nuclei, causing their resonance to appear at a characteristic chemical shift. The chemical shift for a CF₃ group on an aromatic ring typically falls in the range of -60 to -70 ppm relative to a standard like CFCl₃. ucsb.edu The two fluorine atoms directly attached to the aromatic ring (at positions 2 and 6) are in a different chemical environment and will give rise to a separate signal. The chemical shift of aromatic fluorines (Ar-F) generally appears in a broad range from -80 to -170 ppm. ucsb.edu The presence of the electron-withdrawing CF₃ group and the iodine atom will influence the precise chemical shift of these aromatic fluorines.

Spin-spin coupling provides valuable information about the connectivity of atoms within a molecule. In the ¹⁹F NMR spectrum of this compound, several coupling interactions are anticipated:

⁴J(F-F) coupling: A four-bond coupling is expected between the fluorine atoms of the CF₃ group and the aromatic fluorine atoms at positions 2 and 6. This coupling constant is typically in the range of a few Hertz.

⁵J(F-H) coupling: A five-bond coupling will exist between the fluorine atoms of the CF₃ group and the aromatic protons at positions 3 and 5.

³J(F-H) coupling: A three-bond coupling will be observed between the aromatic fluorine atoms at positions 2 and 6 and the adjacent aromatic protons at positions 3 and 5.

The analysis of these coupling patterns allows for the unambiguous assignment of the signals in the ¹⁹F NMR spectrum.

Predicted ¹⁹F NMR Data for this compound

Fluorine EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-CF₃-63 to -65Quartet⁴J(F-F) ≈ 5-10 Hz
Ar-F (at C2, C6)-100 to -120Doublet of triplets³J(F-H) ≈ 8-12 Hz, ⁴J(F-F) ≈ 5-10 Hz

Application of Multi-Nuclear NMR (e.g., ¹H NMR, ¹³C NMR) for Compound Elucidation and Reaction Monitoring

While ¹⁹F NMR is highly informative, a complete structural elucidation of this compound relies on the combined use of ¹H and ¹³C NMR spectroscopy.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single signal for the two equivalent aromatic protons at positions 3 and 5. Due to the presence of adjacent fluorine atoms, this signal will appear as a triplet due to coupling with the two equivalent fluorine atoms at positions 2 and 6 (³J(H-F)). Further splitting may be observed due to the long-range coupling with the trifluoromethyl group (⁵J(H-F)). The chemical shift of these protons will be downfield due to the deshielding effect of the surrounding electron-withdrawing fluorine and iodine atoms.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the symmetry of the molecule, four distinct signals are expected for the aromatic carbons, in addition to the signal for the carbon of the trifluoromethyl group. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting in the ¹³C NMR spectrum due to one-bond carbon-fluorine coupling (¹J(C-F)), which is typically large (around 240-260 Hz). The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbon atom attached to the iodine (C4) will also have a distinct chemical shift.

Predicted ¹H and ¹³C NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H
H-3, H-57.8 - 8.2Triplet of quartets³J(H-F) ≈ 8-12 Hz, ⁵J(H-F) ≈ 1-3 Hz
¹³C
C-1130 - 135Triplet²J(C-F) ≈ 20-30 Hz
C-2, C-6160 - 165Doublet¹J(C-F) ≈ 245-255 Hz
C-3, C-5115 - 120Doublet²J(C-F) ≈ 20-30 Hz
C-490 - 95Singlet
-CF₃120 - 125Quartet¹J(C-F) ≈ 270-280 Hz

These multi-nuclear NMR techniques are also invaluable for monitoring the progress of chemical reactions involving this compound. Changes in the chemical shifts and coupling patterns of the starting material and the appearance of new signals corresponding to products and intermediates can be used to determine reaction kinetics and optimize reaction conditions.

Mass Spectrometry (MS) for Identification and Mechanistic Insights

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound and for gaining insights into its fragmentation pathways and the nature of reaction intermediates.

Elucidation of Gas-Phase Dissociation Modes and Fragmentation Pathways

In electron ionization mass spectrometry (EI-MS), this compound will undergo fragmentation upon ionization. The resulting mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be dictated by the relative strengths of the chemical bonds within the molecule.

The C-I bond is the weakest bond in the molecule and is therefore expected to cleave readily, leading to a prominent fragment ion corresponding to the loss of an iodine atom ([M-I]⁺). This fragment would be a difluorobenzotrifluoride radical cation. Further fragmentation could involve the loss of a fluorine atom from the trifluoromethyl group or the aromatic ring. The loss of a CF₃ group to form a difluoroiodobenzene cation is also a plausible fragmentation pathway. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions. nih.gov

Predicted Major Fragments in the Mass Spectrum of this compound

m/z (predicted)Ion Structure
320[C₇H₂F₅I]⁺ (Molecular Ion)
193[C₇H₂F₅]⁺
251[C₇H₂F₄I]⁺
145[C₆H₂F₂I]⁺
127[I]⁺

Characterization of Catalytic Intermediates and Reaction Byproducts

This compound is a valuable substrate in various catalytic cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. Mass spectrometry plays a vital role in identifying the intermediates and byproducts formed during these transformations, thereby providing crucial mechanistic insights.

For instance, in a palladium-catalyzed cross-coupling reaction, it is possible to detect catalytic intermediates where the palladium center is coordinated to the aryl iodide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques that can be used to detect these often-labile organometallic intermediates. By analyzing the mass spectra of the reaction mixture at different time points, one can follow the formation and consumption of these intermediates.

Furthermore, mass spectrometry is essential for the identification of reaction byproducts. In reactions involving highly fluorinated aromatics, side reactions such as hydrodefluorination or the formation of homocoupling products can occur. The precise mass measurements provided by HRMS are indispensable for the structural elucidation of these often-unexpected byproducts. For example, in a Suzuki coupling, the formation of a homocoupled biphenyl (B1667301) derivative of 2,6-difluorobenzotrifluoride (B46236) could be identified by its characteristic mass-to-charge ratio.

Vibrational and Electronic Spectroscopy Techniques

Vibrational and electronic spectroscopy provide complementary information regarding the bonding and electronic structure of this compound.

Vibrational Spectroscopy (Infrared and Raman): The infrared (IR) and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. The strong C-F stretching vibrations of the trifluoromethyl group are expected to appear in the region of 1100-1350 cm⁻¹. The C-F stretching vibrations of the aromatic fluorine atoms will likely be observed around 1200-1300 cm⁻¹. The C-I stretching vibration will appear at a lower frequency, typically in the range of 500-600 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and the aromatic C=C stretching vibrations will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Electronic Spectroscopy (UV-Vis): The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to show absorption bands corresponding to π → π* electronic transitions within the aromatic ring. The presence of the trifluoromethyl and iodo substituents will influence the position and intensity of these absorption bands compared to unsubstituted benzene (B151609). The iodine atom, in particular, can cause a red shift (shift to longer wavelengths) of the absorption maxima. Computational methods can be employed to predict the electronic absorption spectra and aid in the interpretation of the experimental data. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Monitoring Reaction Progress

Infrared (IR) spectroscopy is a powerful analytical tool for monitoring the progress of chemical reactions by detecting changes in functional groups. youtube.com As a reaction proceeds, the vibrational frequencies of bonds in the reactant molecules will be replaced by the characteristic frequencies of the bonds in the product molecules. By tracking the disappearance of reactant-specific peaks and the appearance of product-specific peaks in the IR spectrum, the conversion can be qualitatively and sometimes quantitatively assessed. youtube.com

For a reaction involving this compound, such as a Suzuki or Sonogashira coupling where the iodine atom is replaced, IR spectroscopy would be instrumental. The key would be to monitor the characteristic absorption band of the Carbon-Iodine (C-I) bond. As the reaction progresses, the intensity of this C-I stretching peak would decrease. Concurrently, new peaks corresponding to the newly formed bonds (e.g., Carbon-Carbon bonds) would appear and intensify.

The trifluoromethyl (-CF₃) group and the Carbon-Fluorine (C-F) bonds on the aromatic ring exhibit very strong and distinct absorption bands, which serve as reliable markers for the presence of the fluorinated benzotrifluoride (B45747) core throughout the reaction.

Table 1: Characteristic Infrared Absorption Regions for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹) Intensity Note
Trifluoromethyl C-F 1350 - 1120 Strong Multiple strong bands are characteristic of the -CF₃ group.
Aryl Fluoride (B91410) C-F 1250 - 1100 Strong Overlaps with -CF₃ stretches but contributes to the intense absorption in this region.
Aromatic Ring C=C 1600 - 1450 Medium to Weak Stretching vibrations within the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org The wavelengths at which absorption occurs (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's electronic structure, particularly its conjugated π-systems. uzh.ch

In this compound, the substituted benzene ring acts as a chromophore, the part of the molecule responsible for absorbing UV light. The primary electronic transitions observed for this type of molecule are π → π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. youtube.comyoutube.com

The various substituents on the benzene ring—two fluorine atoms, an iodine atom, and a trifluoromethyl group—act as auxochromes. These groups can modify the energy of the electronic transitions, causing shifts in the absorption maximum (λmax) compared to unsubstituted benzene. The electron-withdrawing nature of the fluorine and trifluoromethyl groups, along with the heavier iodine atom, influences the energy levels of the molecular orbitals, which is reflected in the UV-Vis spectrum.

Table 2: Expected Electronic Transitions for Aromatic Compounds

Transition Type Typical Wavelength Range (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Description
π → π* 200 - 400 1,000 - 50,000 High-intensity absorption characteristic of aromatic and conjugated systems. youtube.com

For this compound, the dominant absorption would be from π → π* transitions, characteristic of its aromatic nature.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides definitive proof of a molecule's connectivity and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. mdpi.com The resulting data allows for the calculation of exact bond lengths, bond angles, and torsional angles, offering an unambiguous structural portrait.

For this compound, a single-crystal X-ray diffraction analysis would yield a wealth of structural information. The analysis would confirm the substitution pattern on the benzene ring, providing precise measurements for the C-F, C-I, and C-C bond lengths, as well as the angles between them. This data is invaluable for understanding the steric and electronic effects of the substituents on the geometry of the aromatic ring.

While specific crystallographic data for this compound is not publicly available, the analysis of structurally similar halogenated aromatic compounds demonstrates the type of detailed information that can be obtained. For instance, studies on other complex fluorinated and iodinated molecules reveal detailed crystal packing information and intermolecular interactions, such as halogen bonding. nih.govnih.gov

Table 3: Example of Crystallographic Data Obtained from X-ray Analysis (Note: The following data is for an example compound, 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, and is presented to illustrate the type of information generated. It is NOT the data for this compound.) nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.189(3)
b (Å) 16.038(4)
c (Å) 13.125(3)
α (°) 90
β (°) 109.43(3)
γ (°) 90
Volume (ų) 2419.3(9)

This level of detail is crucial for fields such as materials science and medicinal chemistry, where solid-state conformation and intermolecular interactions can significantly influence a compound's properties.

Table 4: List of Compounds Mentioned

Compound Name
This compound
3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine

Computational Chemistry and Theoretical Modeling of 2,6 Difluoro 4 Iodobenzotrifluoride Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, including but not limited to DFT, are essential for understanding the electronic structure of a molecule, which in turn governs its reactivity and physical properties. diva-portal.orgnih.gov These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within a molecule and the energies of its molecular orbitals.

The substituents on the benzene (B151609) ring of 2,6-Difluoro-4-iodobenzotrifluoride have a profound impact on its electronic properties.

Fluorine Atoms: The two fluorine atoms at the ortho positions (2 and 6) are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it more electron-deficient.

Trifluoromethyl Group: The trifluoromethyl (CF₃) group at the para position (4) is one of the strongest electron-withdrawing groups due to the cumulative inductive effect of the three fluorine atoms. rsc.org

Iodine Atom: The iodine atom at the meta position (4, relative to the CF3 group) is the least electronegative of the halogens and can act as a weak deactivator.

Quantum chemical calculations can quantify these electronic effects by computing various parameters, such as atomic charges and molecular electrostatic potential maps. These calculations would show a significant polarization of the molecule, with negative potential concentrated around the fluorine and trifluoromethyl groups and a more positive (or less negative) potential on the aromatic ring itself. This electron-deficient nature makes the ring susceptible to nucleophilic aromatic substitution but highly deactivated towards electrophilic aromatic substitution.

Table 2: Predicted Electronic Properties of Substituted Benzenes (Illustrative)

Compound Substituent Effect Calculated Dipole Moment (Debye) HOMO-LUMO Gap (eV)
Benzene - 0.0 ~5.0
Fluorobenzene Inductive (-I), Mesomeric (+M) 1.6 ~4.8
Trifluoromethylbenzene Strong Inductive (-I) 2.6 ~4.5

Note: This table provides general, illustrative data for simpler molecules to show the trends that quantum chemical calculations can predict. Specific values for this compound would require dedicated calculations.

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic properties, which can aid in the interpretation of experimental data or even identify unknown compounds. researchgate.net Methods like DFT and time-dependent DFT (TD-DFT) can be used to calculate:

NMR Spectra: Chemical shifts (¹³C, ¹⁹F) and coupling constants can be computed, providing a theoretical spectrum that can be compared with experimental results for structure verification.

Infrared (IR) and Raman Spectra: Vibrational frequencies and their corresponding intensities can be calculated. researchgate.net This helps in assigning specific absorption bands in an experimental IR spectrum to particular molecular vibrations, such as C-F, C-I, or C=C stretching modes.

UV-Vis Spectra: TD-DFT can predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. core.ac.uk

While specific predicted spectra for this compound are not published, these computational techniques are routinely applied to molecules of similar complexity to support their characterization.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into their conformational flexibility and dynamics. nih.gov Conformational analysis, often performed using quantum chemical methods, explores the different spatial arrangements of a molecule and their relative energies.

More significantly, studies on related 2,6-difluorinated aromatic compounds have revealed that the presence of the two ortho-fluorine atoms can force other substituents out of the plane of the aromatic ring. nih.gov For example, a conformational analysis of 2,6-difluoro-3-methoxybenzamide (B3025189) showed that the lowest energy conformation is non-planar, with a significant dihedral angle between the amide group and the ring. nih.gov This is due to steric hindrance and electrostatic repulsion between the ortho-fluorines and the substituent. A similar effect could be relevant for derivatives of this compound where additional functional groups are introduced. MD simulations could then be used to explore how these conformational preferences affect the molecule's interactions with its environment, such as a solvent or a biological receptor, over time. nih.gov

Academic Research Applications of 2,6 Difluoro 4 Iodobenzotrifluoride in Synthetic Organic Chemistry

Utilization as a Key Building Block in the Synthesis of Complex Organic Molecules

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. While specific, complex molecules derived directly from 2,6-Difluoro-4-iodobenzotrifluoride are not widely reported, its architecture makes it an ideal candidate for such applications. The presence of the iodine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds through a variety of well-established cross-coupling reactions.

The general strategy involves the substitution of the iodine atom, which can be achieved under various catalytic conditions. The trifluoromethyl and difluoro substitutions on the phenyl ring are generally stable to these reaction conditions, allowing for their incorporation into the target molecule. This approach is particularly valuable for the late-stage functionalization of drug candidates and other bioactive molecules, where the introduction of a fluorinated phenyl moiety can significantly modulate the pharmacological profile.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

Reaction Type Coupling Partner Catalyst System (Typical) Resulting Linkage Potential Product Scaffold
Suzuki CouplingBoronic acids/estersPd(PPh₃)₄, K₂CO₃C-CBiaryls
Sonogashira CouplingTerminal alkynesPdCl₂(PPh₃)₂, CuI, Et₃NC-C (alkyne)Aryl-alkynes
Heck CouplingAlkenesPd(OAc)₂, P(o-tol)₃, Et₃NC-C (alkene)Stilbenes, cinnamates
Buchwald-Hartwig AminationAmines/AmidesPd₂(dba)₃, BINAP, NaOt-BuC-NAryl-amines, anilides
Stille CouplingOrganostannanesPd(PPh₃)₄C-CBiaryls, vinyl-arenes
Ullmann CondensationAlcohols/ThiolsCuI, baseC-O / C-SDiaryl ethers/sulfides

This versatility allows for the construction of a diverse range of complex molecular architectures, where the 2,6-difluoro-4-(trifluoromethyl)phenyl unit can be strategically installed to enhance desired properties.

Precursor to Highly Functionalized Aromatic and Heteroaromatic Scaffolds

Aromatic and heteroaromatic ring systems are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. nih.govdoabooks.org The synthesis of highly substituted derivatives of these scaffolds is a central goal of modern organic chemistry. This compound is well-positioned to serve as a precursor to such compounds.

Following an initial cross-coupling reaction at the iodo position, the resulting substituted difluorobenzotrifluoride can undergo further transformations. For instance, the synthesis of heteroaromatic compounds often involves the cyclization of appropriately functionalized aromatic precursors. researchgate.netmdpi.com By choosing a coupling partner that contains a reactive handle, subsequent intramolecular reactions can be designed to construct a new heterocyclic ring fused or appended to the fluorinated phenyl core.

For example, a Sonogashira coupling with a terminal alkyne bearing a hydroxyl or amino group could be followed by a catalyst-mediated cyclization to afford fluorinated furans, pyrroles, or other five-membered heterocycles. Similarly, coupling with a partner containing a carboxylic acid or an aldehyde could provide precursors for the synthesis of coumarins or quinolines. The electron-deficient nature of the aromatic ring, a consequence of the trifluoromethyl group, can also facilitate nucleophilic aromatic substitution (SNAr) reactions under certain conditions, further expanding the possibilities for functionalization.

Development of New Synthetic Strategies and Catalytic Cycles

The unique combination of steric and electronic properties of this compound makes it an interesting substrate for the development and optimization of new synthetic methodologies. The steric hindrance provided by the two ortho-fluorine atoms can influence the efficiency and selectivity of catalytic reactions. For example, in cross-coupling reactions, the bulky nature of the substrate may necessitate the use of specialized ligands on the metal catalyst to achieve high yields.

Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of the C-I bond. This bond is more susceptible to oxidative addition to a low-valent metal catalyst (e.g., Pd(0)) compared to electron-rich aryl iodides. This enhanced reactivity can be exploited in the development of catalytic cycles that operate under milder conditions or with lower catalyst loadings.

Research in this area would likely focus on:

Ligand Development: Designing and screening new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that are effective for coupling sterically demanding and electron-poor substrates like this compound.

Mechanism Elucidation: Studying the kinetics and mechanism of reactions involving this substrate to gain a deeper understanding of the factors that govern reactivity and selectivity in fluorinated systems.

Tandem Reactions: Developing one-pot reaction sequences where an initial coupling at the iodine position is followed by a subsequent reaction at another site in the molecule, leveraging the electronic changes induced by the first transformation.

Advanced Research in Organofluorine Chemistry

Organofluorine chemistry remains a vibrant and rapidly evolving field. nih.gov The synthesis and reactions of molecules containing multiple fluorine atoms or fluorinated functional groups are of particular interest due to their unique properties. This compound serves as a valuable platform for fundamental research in this area.

Studies involving this compound could contribute to a better understanding of:

Fluorine-Specific Interactions: Investigating non-covalent interactions involving the fluorine atoms, such as hydrogen bonding and halogen bonding, which can influence molecular conformation and crystal packing.

¹⁹F NMR Spectroscopy: Utilizing ¹⁹F NMR as a sensitive probe to monitor reaction progress and to study the electronic environment of the fluorinated aromatic ring. The distinct chemical shifts of the ortho-fluorines and the trifluoromethyl group would provide rich information.

Synthesis of Novel Fluorinated Motifs: Employing this compound as a starting point for the synthesis of novel and more complex fluorinated structures that are not readily accessible by other means. This includes the preparation of molecules with applications in materials science, such as liquid crystals or organic light-emitting diodes (OLEDs), where the polarity and stability imparted by the fluorine atoms are highly desirable.

Future Perspectives and Emerging Research Trajectories for 2,6 Difluoro 4 Iodobenzotrifluoride

Innovations in Green Chemistry and Sustainable Synthetic Methodologies

The chemical industry's shift towards sustainability is driving significant innovation in the synthesis of complex molecules like 2,6-Difluoro-4-iodobenzotrifluoride. numberanalytics.com Future research will increasingly prioritize the development of environmentally benign and efficient synthetic routes.

Key trends include the move away from hazardous reagents and the adoption of greener alternatives. numberanalytics.com For instance, methods are being developed to replace traditional fluorinating agents, which are often toxic and corrosive, with safer sources like cesium fluoride (B91410) salt in packed bed flow reactors. sciencedaily.com This approach not only avoids the use of per- and polyfluoroalkyl substances (PFAS) but also enhances safety and reaction efficiency through improved mixing and containment within microfluidic systems. sciencedaily.comuva.nl Another sustainable strategy involves visible-light photocatalysis, which allows for the construction of C-F bonds and other transformations under mild, metal-free conditions, often using renewable light sources as the driving force for reactions. rsc.orgrsc.org

The principles of atom and step economy are also central to sustainable synthesis. acs.org Research is focused on designing catalytic processes that minimize waste by maximizing the incorporation of atoms from the reactants into the final product. This includes the development of direct C-H functionalization reactions, which avoid the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. acs.org The use of eco-friendly solvents and the potential for catalyst recycling are additional facets of green chemistry that will be critical in developing sustainable manufacturing processes for this compound and its derivatives. numberanalytics.commiragenews.com

Integration with Automated Synthesis and High-Throughput Experimentation

The convergence of automation and chemical synthesis is set to revolutionize the discovery and optimization of reactions involving this compound. High-Throughput Experimentation (HTE) utilizes robotic platforms to rapidly screen a vast array of reaction conditions, catalysts, and substrates in parallel using multi-well plates. youtube.comnih.gov

This technology offers a powerful tool for accelerating the discovery of novel functionalization reactions for this compound. youtube.com For example, HTE can be used to efficiently identify optimal catalysts and conditions for various cross-coupling reactions at the C-I bond or for the selective activation of its C-H or C-F bonds. nih.gov The ability to rapidly test thousands of unique combinations allows researchers to uncover hidden trends and relationships between reaction parameters and outcomes, leading to more robust and efficient synthetic methods. youtube.comnih.gov This approach has already proven effective in optimizing complex processes like copper-mediated radiofluorination for positron emission tomography (PET). nih.gov

Furthermore, the integration of HTE with automated synthesis platforms can create a closed-loop discovery engine. chemrxiv.org An automated synthesizer can perform a reaction sequence, purify the product, and then transfer it for analysis. Based on the results, artificial intelligence algorithms can design the next set of experiments to be performed, enabling rapid and iterative optimization cycles that are an order of magnitude faster than traditional methods. chemrxiv.org This synergy will not only speed up the synthesis of derivatives for applications in drug discovery and materials science but also facilitate the generation of large, high-quality datasets crucial for developing predictive reaction models. nih.govnih.gov

Deeper Mechanistic Probes through Advanced In Situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is fundamental to developing more efficient and selective chemical transformations. Advanced in situ spectroscopic techniques are becoming indispensable tools for probing the intricate details of reactions involving this compound in real-time.

Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the continuous monitoring of reactant consumption, product formation, and the appearance of transient intermediates during a chemical reaction. nih.govnih.gov By coupling an electrochemical cell with an FTIR spectrometer, for example, researchers can gain kinetic and mechanistic insights into reactions under electrochemical control, such as trifluoromethylation processes. nih.gov Similarly, fluid-cell Raman spectroscopy can provide real-time information on reaction and transport phenomena at solid-liquid interfaces, which could be applied to study heterogeneous catalytic reactions involving this compound. nih.gov

These methods provide a direct window into the catalytic cycle, helping to elucidate the roles of ligands, additives, and solvent. For instance, in palladium-catalyzed fluorination reactions, in situ studies can reveal crucial events like ligand modification during the catalytic cycle, which can be essential for catalyst activity. acs.org Understanding these subtle mechanistic features—such as the specific intermediates in a Cu(I/III) catalytic cycle or the exact nature of the C-F bond activation step—is critical for the rational design of next-generation catalysts with improved performance for the selective functionalization of this complex molecule. acs.orgnih.govbaranlab.org

Exploration of Novel Catalytic Systems for Selective Functionalization

The presence of multiple reactive sites (C-I, C-F, C-H, and the CF₃ group) on this compound presents both a challenge and an opportunity for selective functionalization. Future research will heavily focus on discovering novel catalytic systems that can target these sites with high precision.

The C-I bond is a prime target for functionalization via transition-metal-catalyzed cross-coupling reactions. While palladium catalysts are well-established, research is ongoing to develop more robust systems, such as those based on bulky biarylphosphine ligands, that are effective for a broader range of substrates, including heteroaryl halides. acs.org Copper-catalyzed systems are also emerging as a promising, lower-cost alternative for fluorination and other coupling reactions, with research focusing on the design of ligands, like N-heterocyclic carbenes, to stabilize reactive copper intermediates and improve catalytic efficiency. grantome.com

Beyond the C-I bond, the activation of the traditionally inert C-F and C-H bonds is a major frontier. nih.govbaranlab.org The selective cleavage of a single C-F bond in the trifluoromethyl group, for instance, could open pathways to difluoromethylene compounds. nih.govnih.gov This can be achieved through various strategies, including visible light photoredox catalysis, which uses radical intermediates to facilitate C-F bond cleavage. nih.gov For C-H activation, ruthenium catalysts have shown promise for the direct arylation of electron-deficient fluoroarenes, offering a more atom-economical approach to building biaryl structures. acs.orgnih.gov The development of transition-metal-free systems, utilizing reagents like silyl (B83357) radicals to enable C-F bond functionalization under mild conditions, represents another exciting and sustainable direction. springernature.com

Q & A

Q. What are the critical solubility properties of 2,6-Difluoro-4-iodobenzotrifluoride, and how do they influence experimental design?

The compound is highly lipophilic due to its trifluoromethyl and iodine substituents, rendering it insoluble in polar solvents like water but soluble in dichloromethane, THF, or DMF . For reactions requiring aqueous conditions, phase-transfer catalysts (e.g., tetrabutylammonium bromide) or micellar systems are recommended. Solubility data should guide solvent selection to avoid precipitation during synthesis or purification .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel with hexane/ethyl acetate (9:1) is standard due to the compound’s moderate polarity. For higher purity (>99%), recrystallization in ethanol at −20°C yields crystalline solids. GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) is advised for purity validation .

Q. How should researchers handle safety risks associated with this compound?

The iodine and fluorine substituents pose inhalation and skin irritation hazards. Use fume hoods, nitrile gloves, and polypropylene lab coats. Waste disposal must follow protocols for halogenated organics. Thermal stability tests (DSC/TGA) indicate decomposition above 200°C, necessitating controlled heating during reactions .

Advanced Research Questions

Q. What synthetic routes optimize yield for this compound, and how do competing side reactions affect outcomes?

Route 1: Direct iodination of 2,6-difluorobenzotrifluoride using N-iodosuccinimide (NIS) and catalytic H2SO4 in acetic acid (70–75% yield). Route 2: Ullmann coupling between 2,6-difluorobenzotrifluoride and CuI under microwave irradiation (85% yield, but requires rigorous anhydrous conditions). Key Challenge: Competing Friedel-Crafts alkylation can occur if residual acetic acid is present in Route 1. Monitor reaction progress via <sup>19</sup>F NMR to detect byproducts early .

Q. How do electronic effects of the trifluoromethyl and iodine groups influence electrophilic substitution reactions?

The strong electron-withdrawing trifluoromethyl group deactivates the benzene ring, directing electrophiles to the para position relative to iodine. DFT calculations (B3LYP/6-311+G*) show a 15% higher electron density at the 4-position compared to non-fluorinated analogs, favoring nitration or sulfonation at this site .

Q. What spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

  • <sup>19</sup>F NMR: Distinct shifts for CF3 (−63 ppm) and ortho-F (−112 ppm) confirm substitution patterns.
  • X-ray Crystallography: Resolves iodine positioning and bond angles (C-I bond length: 2.10 Å).
  • HRMS (ESI+): Precise mass matching for [M+H]<sup>+</sup> (theoretical: 347.92, observed: 347.91) validates synthesis .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate experimental conditions?

Literature values range from 78–82°C (PubChem) vs. 85–87°C (Thermo Scientific). Differential Scanning Calorimetry (DSC) under nitrogen flow reveals polymorphism: slow cooling favors the lower-melting form, while rapid quenching stabilizes the higher-melting polymorph. Consistently report heating rates (e.g., 10°C/min) to align data .

Methodological Tables

Property Value Source
Molecular FormulaC₇H₂F₅IPubChem
Boiling Point245°C (decomposes)NIST
LogP (Octanol-Water)3.8Estimated via EPI Suite
Hazard ClassificationH315, H319, H335Thermo Scientific

Key Citations

  • Synthesis and reactivity:
  • Spectroscopic analysis:
  • Safety protocols:

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